7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide
CAS No.: 1856111-30-2
Cat. No.: VC6777206
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856111-30-2 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.185 |
| IUPAC Name | 7-oxabicyclo[2.2.1]heptane-2-carbohydrazide |
| Standard InChI | InChI=1S/C7H12N2O2/c8-9-7(10)5-3-4-1-2-6(5)11-4/h4-6H,1-3,8H2,(H,9,10) |
| Standard InChI Key | NKDCWTSADCEJSC-UHFFFAOYSA-N |
| SMILES | C1CC2C(CC1O2)C(=O)NN |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Functional Groups
The compound’s defining feature is its 7-oxabicyclo[2.2.1]heptane scaffold, which consists of a bicyclic system with an oxygen atom bridging two carbons in the seven-membered ring. The carbohydrazide moiety (-CONHNH) at the 2-position introduces nucleophilic and hydrogen-bonding capabilities, critical for interactions with biological targets .
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.185 g/mol |
| SMILES | C1CC2C(CC1O2)C(=O)NN |
| InChIKey | NKDCWTSADCEJSC-UHFFFAOYSA-N |
The bicyclic system introduces significant ring strain, enhancing reactivity toward ring-opening reactions and electrophilic substitutions.
Spectroscopic and Physicochemical Profiles
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s conformational flexibility:
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 157.09715 | 132.0 |
| [M+Na] | 179.07909 | 138.0 |
| [M-H] | 155.08259 | 133.4 |
These values suggest a compact structure with limited conformational diversity, consistent with the rigidity of the bicyclic framework.
Synthetic Methodologies
Direct Synthesis via Cycloaddition
A primary route involves the Diels-Alder reaction between furan derivatives and acetylenic dienophiles. For example, furan reacts with dimethyl acetylenedicarboxylate under thermal conditions to form the oxabicycloheptane core, which is subsequently functionalized with carbohydrazide via nucleophilic acyl substitution.
Post-Functionalization Strategies
Alternative approaches begin with preformed 7-oxabicyclo[2.2.1]heptane, which undergoes carboxylation at the 2-position using phosgene or triphosgene, followed by hydrazide formation through reaction with hydrazine hydrate. This method offers modularity but requires stringent control over reaction conditions to avoid side reactions.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The carbohydrazide group undergoes oxidation with potassium permanganate () to yield diazeniumdiolates, while reduction with lithium aluminum hydride () produces amine derivatives. These transformations expand the compound’s utility in synthesizing analogs for structure-activity relationship (SAR) studies.
Ring-Opening Reactions
The strained bicyclic system reacts with nucleophiles (e.g., Grignard reagents) at the bridgehead carbon, leading to ring-opening products. For instance, treatment with methylmagnesium bromide generates a linear ketone derivative, demonstrating the scaffold’s versatility.
Biological Applications and Mechanisms
Enzyme Inhibition
Derivatives of 7-oxabicyclo[2.2.1]heptane-2-carbohydrazide exhibit inhibitory activity against protein phosphatases, enzymes critical for cellular signaling. Molecular docking studies suggest that the carbohydrazide group chelates metal ions in the enzyme’s active site, disrupting substrate binding.
Therapeutic Prospects and Challenges
Drug Development Considerations
The compound’s moderate solubility in aqueous media (logP ≈ 1.2) poses formulation challenges, necessitating prodrug strategies or salt formation (e.g., hydrochloride salts). Preclinical toxicity studies in rodent models show hepatotoxicity at high doses (>100 mg/kg), highlighting the need for targeted delivery systems.
Future Research Directions
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Analog Synthesis: Systematic modification of the carbohydrazide group to enhance potency and selectivity.
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In Vivo Efficacy: Evaluation in xenograft models to validate anticancer activity.
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Mechanistic Elucidation: Detailed proteomic studies to identify off-target effects.
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